molecular formula C9H13Cl3N2O B2666043 Tebanicline dihydrochloride CAS No. 209326-19-2

Tebanicline dihydrochloride

カタログ番号: B2666043
CAS番号: 209326-19-2
分子量: 271.57
InChIキー: HZMFFIXATGBQGR-XCUBXKJBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

ABT-594の合成には、いくつかのステップが含まれます。

工業生産方法

ABT-594の工業生産は、同様の合成経路に従いますが、より大規模に行われ、最適化された反応条件と精製技術により、最終製品の純度と収率が確保されます。

化学反応の分析

反応の種類

ABT-594は、次を含むさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はさまざまな酸化誘導体の形成につながる可能性があり、一方、置換反応はピリジン環に異なる官能基を導入することができます .

科学研究における用途

科学的研究の応用

Analgesic Properties

Tebanicline has been extensively studied for its analgesic effects , particularly in the treatment of neuropathic pain. Preclinical studies demonstrated that it could provide significant pain relief in various models of neuropathic pain without the side effects commonly associated with opioids, such as respiratory depression and addiction .

  • Case Study : In animal models, tebanicline was shown to selectively inhibit the transmission of acute and chronic pain signals, with effective doses ranging from 0.04 to 0.12 mg/kg .

Neurobiological Research

The compound serves as a valuable tool in neurobiological research due to its interaction with nAChRs. Researchers utilize tebanicline to investigate the role of nicotinic receptors in various neurological conditions and to explore potential therapeutic strategies .

Pharmaceutical Development

Tebanicline's unique properties have sparked interest in its potential use in developing new analgesics within the pharmaceutical industry. Its synthetic routes and chemical characteristics are being studied for creating safer alternatives to traditional pain medications .

Clinical Trials and Findings

Tebanicline progressed to Phase II clinical trials for treating neuropathic pain; however, it was ultimately discontinued due to gastrointestinal side effects that were deemed unacceptable . Despite this setback, ongoing research continues to explore the compound's potential benefits and mechanisms.

作用機序

ABT-594は、ニューロンのニコチン性アセチルコリン受容体、特にα3β4およびα4β2サブタイプに部分的アゴニストとして作用します。この結合は受容体の活性を調節し、鎮痛効果をもたらします。 この化合物の作用機序には、痛み知覚と伝達において重要な役割を果たす、これらの受容体の選択的調節が含まれます .

類似の化合物との比較

類似の化合物

ABT-594の独自性

ABT-594は、親化合物であるエピバチジンと比較して、安全性プロファイルを大幅に改善しながら、強力な鎮痛効果を発揮するという点でユニークです。 特定のニコチン性アセチルコリン受容体サブタイプへの選択的結合により、深刻な副作用のリスクが軽減され、疼痛管理のための有望な候補となっています .

類似化合物との比較

Similar Compounds

Uniqueness of ABT-594

ABT-594 is unique in its ability to provide potent analgesic effects with a significantly improved safety profile compared to its parent compound, epibatidine. Its selective binding to specific nicotinic acetylcholine receptor subtypes reduces the risk of severe side effects, making it a promising candidate for pain management .

生物活性

Tebanicline dihydrochloride, also known as ABT-594 or ebanicline, is a potent agonist for the neuronal nicotinic acetylcholine receptor (nAChR), specifically the α4β2 subtype. This compound has garnered interest for its analgesic properties and potential therapeutic applications in neuropathic pain management. This article provides a comprehensive overview of its biological activity, including key research findings, pharmacological effects, and relevant case studies.

  • Chemical Name : (R)-5-(Azetidin-2-ylmethoxy)-2-chloropyridine hydrochloride
  • Molecular Weight : 271.57 g/mol
  • Molecular Formula : C9H13Cl2N2O
  • Solubility : 10 mM in DMSO
  • Appearance : Solid

Tebanicline selectively activates the α4β2 nAChRs with a high affinity, exhibiting a Ki value of approximately 37 pM in rat brain studies and 55 pM in transfected human receptors . Its selectivity is notable, as it shows over 180,000-fold preference for α4β2 receptors compared to other nAChR subtypes, such as the neuromuscular junction receptors (α1β1δγ) where it displays negligible affinity (Ki > 1000 nM) . The compound's EC50 value for human α4β2 nAChRs is reported at 140 nM .

Analgesic Properties

Tebanicline has demonstrated significant analgesic effects in various preclinical models. It inhibits the release of calcitonin gene-related peptide (CGRP) from C-fibers in the spinal cord, which is mediated through nAChR activation . In animal studies, doses ranging from 0.04 to 0.12 mg/kg were effective in alleviating acute and chronic pain without the adverse effects commonly associated with opioid analgesics .

Cognitive Enhancement

In addition to its analgesic properties, tebanticline has shown potential for cognitive enhancement. Studies indicate that it may improve attention and cognitive function in rodent models of attention deficit disorders . This dual action makes it a candidate for treating conditions that require both pain management and cognitive support.

Phase 2 Trials

A randomized, double-blind, placebo-controlled Phase 2 clinical trial assessed the efficacy and safety of tebanticline in patients with diabetic peripheral neuropathic pain. The study involved multiple dosing regimens (150 µg, 225 µg, and 300 µg), all of which resulted in significant reductions in pain severity compared to placebo . However, withdrawal rates due to adverse events were notably higher among tebanticline-treated groups, with reported side effects including nausea, dizziness, and abnormal dreams .

Study on Pain Management

In one notable study by Shimizu et al., tebanticline was administered via intracerebroventricular injection in rats, leading to increased levels of adrenaline and noradrenaline—hormones associated with pain modulation . This finding supports the hypothesis that tebanticline may enhance endogenous analgesic pathways through catecholamine release.

Comparison with Other Analgesics

Tebanicline's analgesic profile was compared against traditional opioids and other non-opioid analgesics. It was found to be effective without causing respiratory depression or pharmacological dependence, common issues with opioid use .

Summary Table of Key Findings

Parameter Value
Ki (α4β2 nAChR)37 pM (rat), 55 pM (human)
EC50140 nM
Analgesic Dose Range0.04 - 0.12 mg/kg
Common Side EffectsNausea, dizziness, ataxia
Clinical Trial PhasePhase 2

特性

IUPAC Name

5-[[(2R)-azetidin-2-yl]methoxy]-2-chloropyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O.2ClH/c10-9-2-1-8(5-12-9)13-6-7-3-4-11-7;;/h1-2,5,7,11H,3-4,6H2;2*1H/t7-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMFFIXATGBQGR-XCUBXKJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1COC2=CN=C(C=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]1COC2=CN=C(C=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。